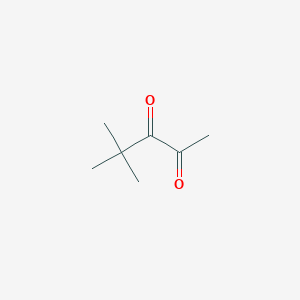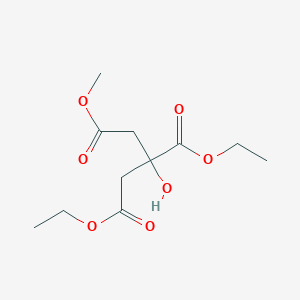
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C11H18O7 and a molecular weight of 262.256 g/mol . This compound is characterized by its three carboxylate groups and a hydroxyl group attached to a propane backbone, making it a tricarboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves esterification reactions. One common method is the reaction of citric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,2-Diethyl 3-methyl 2-oxopropane-1,2,3-tricarboxylate.
Reduction: Formation of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-triol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in metabolic pathways involving tricarboxylate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence metabolic pathways and enzymatic activities, making it a valuable compound in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but with different substituents.
Trimethyl 1-propene-1,2,3-tricarboxylate: Another tricarboxylate ester with similar reactivity but different physical properties.
2-Hydroxy-2-methylpropiophenone: Shares the hydroxyl group but differs in its aromatic structure.
Properties
Molecular Formula |
C11H18O7 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-O,2-O-diethyl 3-O-methyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O7/c1-4-17-9(13)7-11(15,6-8(12)16-3)10(14)18-5-2/h15H,4-7H2,1-3H3 |
InChI Key |
SXWKEHZRDCMVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OC)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


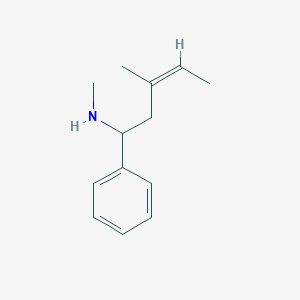
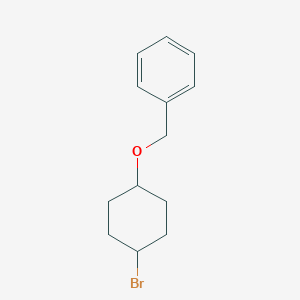
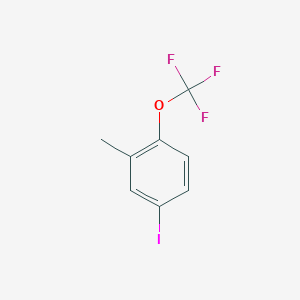
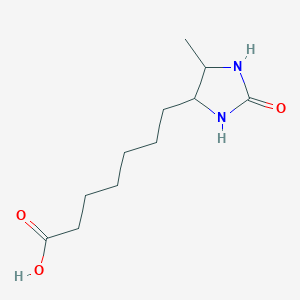
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
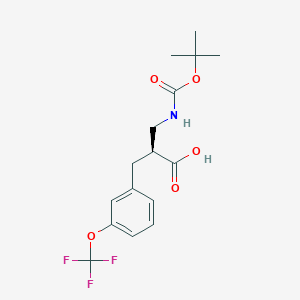
![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
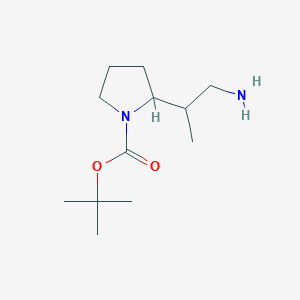
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
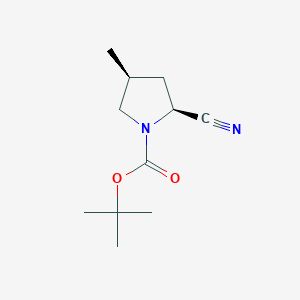
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
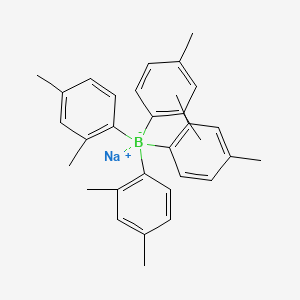
![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
